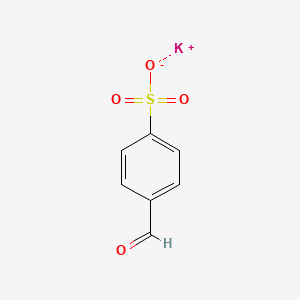

Potassium;4-formylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium;4-formylbenzenesulfonate is a chemical compound with the molecular formula C7H5KO4S . It has an average mass of 224.275 Da and a monoisotopic mass of 223.954559 Da . It is also known as 4-Formylbenzenesulfonate .

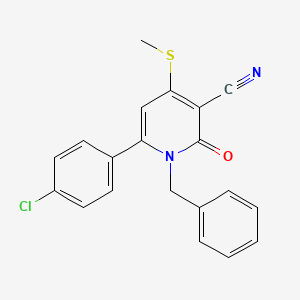

Molecular Structure Analysis

The molecular structure of Potassium;4-formylbenzenesulfonate consists of a potassium ion and a 4-formylbenzenesulfonate ion . The 4-formylbenzenesulfonate ion is a derivative of benzenesulfonic acid, with a formyl group (-CHO) at the 4-position .Aplicaciones Científicas De Investigación

Methanolysis and Intramolecular Nucleophilic Catalysis

Methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate, facilitated by anhydrous potassium carbonate, yields the dimethyl acetal of 2-formylbenzenesulfonic acid efficiently. This process underscores the catalytic role of the aldehyde carbonyl group in intramolecular nucleophilic catalysis, highlighting its significance in organic synthesis (M. S. Shashidhar et al., 1997).

Liquid Crystalline Medium for Smart Windows and Memory Displays

Research into fluorinated smectics for use in smart windows and memory displays involves the synthesis of various fluorobenzene compounds, including potassium complexes with different anions like 4-dodecylbenzenesulfonate. These complexes are tested for their solubility, conductivity, and application in dynamic scattering states, contributing to advancements in display technology (R. Dabrowski et al., 2017).

Hypervalent Iodine Chemistry

Potassium 4-iodylbenzenesulfonate, a hypervalent iodine(V) compound, demonstrates its utility as a stable and water-soluble oxidant for oxidative iodination of aromatic substrates. Its recovery and reuse, along with its structural elucidation, emphasize its practical applications in synthetic chemistry (M. Yusubov et al., 2012).

Catalytic Activity in Organic Reactions

The catalytic activities of lanthanide derivatives, synthesized using potassium salts of certain sulfonate complexes, are explored in nitroaldol reactions. These derivatives demonstrate significant catalytic efficiency and selectivity, contributing valuable insights into the field of catalysis (K. Mahmudov et al., 2015).

Environmental Applications

The study of 4-aminobenzenesulfonate degradation by a novel Pannonibacter sp. illustrates the potential for bioremediation strategies in treating sulfonate-containing wastewater. This research provides a foundation for the development of biological methods to address environmental pollution (Yan-qing Wang et al., 2009).

Propiedades

IUPAC Name |

potassium;4-formylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.K/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRZHWPKSHINAP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;4-formylbenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2653166.png)

![3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2653167.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)

![5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2653173.png)

![2-[(2,6-Dimethylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B2653174.png)